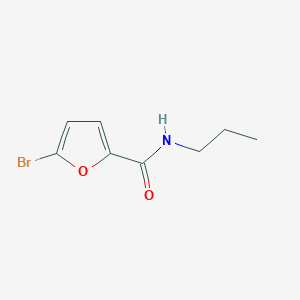

5-bromo-N-propyl-2-furamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-propylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRGYNRETDYFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400348 | |

| Record name | 5-bromo-N-propyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544442-03-7 | |

| Record name | 5-bromo-N-propyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Bromo-N-propylfuran-2-carboxamide (CAS 544442-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Carboxamide Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and synthetic bioactive molecules.[1][2] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, while the diverse possibilities for substitution allow for the fine-tuning of pharmacological properties.[2] The incorporation of a carboxamide linkage introduces a key hydrogen bonding motif, further enhancing the potential for specific molecular recognition. This guide focuses on a specific, yet under-researched, member of this family: 5-Bromo-N-propylfuran-2-carboxamide. While direct and extensive research on this particular molecule is limited, this document will provide a comprehensive overview of its known properties, plausible synthetic routes, and potential biological activities inferred from structurally related compounds. The primary objective is to equip researchers with the foundational knowledge required to explore the therapeutic potential of this and similar chemical entities.

Physicochemical Properties of 5-Bromo-N-propylfuran-2-carboxamide

A thorough understanding of a compound's physicochemical properties is fundamental to any research and development endeavor, influencing everything from reaction conditions to formulation strategies.

| Property | Value | Source |

| CAS Number | 544442-03-7 | |

| Molecular Formula | C₈H₁₀BrNO₂ | BLD Pharm |

| Molecular Weight | 232.08 g/mol | BLD Pharm |

| IUPAC Name | 5-bromo-N-propylfuran-2-carboxamide | |

| Canonical SMILES | CCCNCC(=O)c1cc(Br)oc1 |

Synthesis and Characterization

While a specific protocol for the synthesis of 5-Bromo-N-propylfuran-2-carboxamide is not detailed in the available literature, a plausible and efficient route can be extrapolated from the synthesis of structurally similar furan carboxamides.[3] The most direct approach involves the acylation of propylamine with 5-bromofuroyl chloride.

Proposed Synthetic Protocol

Reaction:

Caption: Proposed synthesis of 5-Bromo-N-propylfuran-2-carboxamide.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propylamine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 5-bromofuroyl chloride (1.0 equivalent) in DCM to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized 5-Bromo-N-propylfuran-2-carboxamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic shifts for the furan ring protons, the propyl chain, and the amide proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O bonds of the amide group.

Potential Biological Activities and Therapeutic Applications

Direct biological data for 5-Bromo-N-propylfuran-2-carboxamide is not currently available in the scientific literature. However, the broader class of furan and furan-carboxamide derivatives has demonstrated a wide range of pharmacological activities, suggesting promising avenues for investigation.

Anticancer Potential

Several studies have highlighted the anticancer properties of furan-containing molecules.[4][5] For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and showed significant cytotoxic activity against human cancer cell lines, including HepG2 (liver carcinoma), Huh-7 (liver carcinoma), and MCF-7 (breast adenocarcinoma).[4] One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated a cell viability of 33.29% at a concentration of 20 µg/mL against hepatocellular carcinoma.[4] The mechanism of action for many anticancer furan derivatives is not fully elucidated but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The furan scaffold is also a key component of many antimicrobial agents.[1][2] Furan-2-carboxamide derivatives, in particular, have been investigated for their antibacterial and antifungal properties.[3][4] For example, N-(4-bromophenyl)furan-2-carboxamide has shown potent activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA).[3] Other studies have demonstrated the broad-spectrum antimicrobial effects of various substituted furan derivatives.[1][2]

Conceptual Workflow for Biological Evaluation

Caption: A conceptual workflow for the biological evaluation of 5-Bromo-N-propylfuran-2-carboxamide.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Bromo-N-propylfuran-2-carboxamide is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity with unknown toxicological properties. General safety precautions for handling similar brominated organic compounds and furan derivatives should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

5-Bromo-N-propylfuran-2-carboxamide represents an intriguing yet underexplored molecule within the medicinally relevant class of furan carboxamides. While direct biological data is sparse, the known activities of structurally related compounds suggest its potential as a lead structure for the development of novel anticancer and antimicrobial agents. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the empirical determination of its physicochemical properties, the optimization of its synthesis, and a comprehensive screening of its biological activities. Elucidating its mechanism of action against relevant cancer cell lines or microbial strains will be a critical step in realizing its therapeutic potential.

References

- Information on the current time in Pasuruan, ID was not used in the generation of this guide and is therefore not cited.

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2022). Chemistry – A European Journal. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). ijabbr.com. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | MDPI [mdpi.com]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-N-propyl-2-furamide molecular weight and formula

An In-Depth Technical Guide to 5-bromo-N-propyl-2-furamide

This guide provides a comprehensive technical overview of 5-bromo-N-propyl-2-furamide, a halogenated heterocyclic amide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key information on its molecular characteristics, synthesis protocols, and potential applications, grounded in established chemical principles and data from analogous compounds.

Core Molecular Profile

5-bromo-N-propyl-2-furamide is a derivative of 2-furamide, featuring a bromine substituent at the 5-position of the furan ring and a propyl group attached to the amide nitrogen. This specific combination of a halogenated heterocycle and an N-alkyl amide moiety suggests its potential utility as a building block in medicinal chemistry and materials science.

Molecular Formula and Weight

The fundamental properties of 5-bromo-N-propyl-2-furamide are summarized below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| IUPAC Name | 5-bromo-N-propylfuran-2-carboxamide |

Structural Analogs

While direct experimental data for 5-bromo-N-propyl-2-furamide is not extensively published, valuable insights can be drawn from structurally similar compounds. Key analogs include the parent compound, 5-bromo-2-furamide, and other N-substituted derivatives.

| Analog Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 5-bromo-2-furamide | C₅H₄BrNO₂ | 189.99 | [1] |

| 5-bromo-N-cyclohexyl-2-furamide | C₁₁H₁₄BrNO₂ | 272.14 | [2] |

| 5-bromo-N-phenyl-2-furamide | C₁₁H₈BrNO₂ | 266.00 | [3] |

The study of these analogs provides a robust framework for predicting the reactivity, stability, and potential biological activity of the target compound.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted amides is a well-established area of organic chemistry. The preparation of 5-bromo-N-propyl-2-furamide can be logically achieved through the amidation of a 5-bromo-2-furoyl derivative with propylamine. The most common and reliable method involves the conversion of the corresponding carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Proposed Synthetic Workflow

This protocol is based on standard laboratory procedures for amide synthesis, ensuring a high degree of reliability and reproducibility.

Diagram: Synthetic Pathway for 5-bromo-N-propyl-2-furamide

Sources

An In-Depth Technical Guide to 5-Bromo-N-propyl-2-furamide: Synthesis, Characterization, and Potential Applications

Abstract

5-Bromo-N-propyl-2-furamide is a brominated furan derivative with potential applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential as a building block for more complex molecules. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, this paper constructs a technical profile based on established chemical principles and data from analogous structures.

Introduction

The furan ring is a prevalent scaffold in a wide array of biologically active compounds and natural products. Its unique electronic properties and ability to participate in various chemical transformations make it a valuable component in drug design and development. The introduction of a bromine atom at the 5-position of the furan ring, coupled with an N-propylamide group at the 2-position, yields 5-bromo-N-propyl-2-furamide. This functionalization provides a key handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions, positioning it as a versatile intermediate in the synthesis of more complex molecular architectures.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 5-bromo-N-propyl-2-furamide is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-propylfuran-2-carboxamide | [1] |

| CAS Registry Number | 544442-03-7 | [1] |

| Molecular Formula | C8H10BrNO2 | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Canonical SMILES | CCCNC(=O)C1=CC=C(Br)O1 | [1] |

| Purity | ≥ 95% | [1][2] |

Figure 1: Chemical Structure of 5-bromo-N-propyl-2-furamide

A flowchart illustrating the proposed two-step synthesis of 5-bromo-N-propyl-2-furamide from 5-bromofuroic acid.

Potential Applications in Research and Development

Building Block for Organic Synthesis

The primary utility of 5-bromo-N-propyl-2-furamide in a research context is as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 5-position of the furan ring is particularly significant as it can readily participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[1] This allows for the introduction of a wide range of substituents at this position, enabling the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.

Potential Biological Activity

While there is no specific data on the biological activity of 5-bromo-N-propyl-2-furamide, the activities of structurally related compounds offer some insights into its potential. For instance, the parent compound, 5-bromo-2-furamide, has been reported to inhibit the activation of phorbol esters and the binding of piperazine to its receptor site in vitro.[3] Furthermore, various derivatives of brominated amides have been investigated for a range of biological activities. For example, a more complex molecule, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated anti-angiogenic and anti-proliferative effects.[4][5][6] These findings suggest that the 5-bromo-furamide scaffold could be a starting point for the development of novel therapeutic agents.

Safety and Handling

5-Bromo-N-propyl-2-furamide is associated with the GHS07 signal word "Warning".[1] The key hazard statements include:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion

5-Bromo-N-propyl-2-furamide is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Although its specific discovery and history are not well-documented, its chemical properties and a plausible synthetic route can be clearly defined. Its utility as a building block, particularly in cross-coupling reactions, makes it a useful tool for the creation of diverse and complex molecular structures. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

Sources

- 1. 5-Bromo-N-propyl-2-furamide|CAS 544442-03-7 [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. No results for search term "3D-FB120097" | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

The Furan Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, underpinning the structure of a multitude of biologically active compounds. Its unique electronic properties and the potential for diverse functionalization make it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the vast pharmacological potential of furan-based compounds, delving into their diverse biological activities, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Spectrum of Biological Activity of Furan-Based Compounds

Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in a variety of therapeutic areas

Application Notes and Protocols for 5-bromo-N-propyl-2-furamide in Organic Synthesis

Introduction: The Strategic Value of 5-bromo-N-propyl-2-furamide

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the furan scaffold remains a cornerstone heterocyclic motif. Its derivatives are integral to a wide array of pharmaceuticals, including antibiotics and anti-inflammatory agents.[1] The strategic functionalization of the furan ring opens avenues for creating diverse molecular architectures with tailored properties. 5-bromo-N-propyl-2-furamide emerges as a highly valuable, yet specialized, building block. Its utility lies in the orthogonal reactivity of its two key functional groups: the N-propylamide at the C2 position and the bromine atom at the C5 position.

The amide group can engage in hydrogen bonding and provides a vector for modifying solubility and pharmacokinetic properties. More critically, the C5-bromo substituent serves as a versatile synthetic handle, primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of new carbon-carbon and carbon-heteroatom bonds, making 5-bromo-N-propyl-2-furamide an excellent precursor for generating libraries of complex molecules for drug discovery and materials development.

This guide provides a comprehensive overview of the synthesis and synthetic applications of 5-bromo-N-propyl-2-furamide, complete with detailed, field-proven protocols and the underlying chemical principles that govern its reactivity.

Physicochemical and Spectroscopic Profile

As of the date of this publication, specific experimental data for 5-bromo-N-propyl-2-furamide is not extensively reported in the literature. The following properties are predicted based on its constituent parts and data from analogous structures. Upon synthesis, full characterization is required.

| Property | Predicted Value / Characteristics |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| Appearance | Expected to be an off-white to light brown solid |

| Melting Point | Expected to be higher than its precursor, 5-bromo-2-furoic acid (188-190 °C) |

| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. |

| ¹H NMR (Predicted) | Signals expected for propyl group (triplet ~0.9 ppm, multiplet ~1.6 ppm, triplet ~3.3 ppm), furan protons (two doublets ~6.5-7.2 ppm), and a broad amide N-H signal. |

| ¹³C NMR (Predicted) | Signals expected for propyl carbons, furan ring carbons (one bonded to Br at lower field), and a carbonyl carbon (~160 ppm).[2] |

Part 1: Synthesis of 5-bromo-N-propyl-2-furamide

The most direct and logical route to synthesize 5-bromo-N-propyl-2-furamide is through the amidation of 5-bromo-2-furoic acid with n-propylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality of Experimental Design

Direct thermal condensation of a carboxylic acid and an amine to form an amide is possible but often requires high temperatures (>160 °C), which can be detrimental to sensitive functional groups.[3] The initial reaction is an acid-base neutralization, forming a stable and unreactive ammonium carboxylate salt. To achieve amide bond formation under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of coupling reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC).

-

Thionyl Chloride (SOCl₂) Method: This is a classic and robust method. SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride. The subsequent reaction with the amine is rapid and generally high-yielding. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. A base (like triethylamine or pyridine) is necessary to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.

-

Carbodiimide Coupling (EDC/DCC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC) are common in peptide synthesis and are effective for forming amide bonds under mild conditions.[4] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. Additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve yields by forming an active ester intermediate.[4]

The following diagram illustrates the general workflow for the synthesis.

Caption: Synthetic workflow for 5-bromo-N-propyl-2-furamide.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is robust and generally provides high yields. It should be performed in a well-ventilated fume hood due to the use of thionyl chloride and the evolution of HCl and SO₂ gases.

Materials:

-

5-Bromo-2-furoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.5 equiv)

-

n-Propylamine (1.2 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

-

Acid Chloride Formation: Suspend 5-bromo-2-furoic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 equiv) dropwise at 0 °C.

-

Reaction: After the addition is complete, warm the mixture to reflux (approx. 40 °C) and stir for 2-3 hours. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude 5-bromo-2-furoyl chloride is typically used without further purification.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve n-propylamine (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

-

Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 5-bromo-N-propyl-2-furamide.

Part 2: Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position of the furan ring is the key to the synthetic utility of 5-bromo-N-propyl-2-furamide. This bond can readily undergo oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of several powerful cross-coupling reactions. This allows for the modular construction of complex molecules by coupling the furan core with various partners.

General Mechanistic Principle

Most palladium-catalyzed cross-coupling reactions share a common catalytic cycle, illustrated below. The specific nature of the organometallic nucleophile (R²-M) and the identity of the ligand (L) define the named reaction (e.g., Suzuki, Heck, etc.).

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Causality of Component Selection:

-

Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) complexes like Pd(PPh₃)₄ are also widely used.[2]

-

Ligand: The choice of phosphine ligand is critical. It stabilizes the palladium center, influences its reactivity, and promotes the key steps of oxidative addition and reductive elimination. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often required for coupling challenging substrates.[5]

-

Base: The base plays multiple roles: it can be required for the transmetalation step (e.g., in Suzuki coupling to form the boronate) and to neutralize acid generated during the reaction.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

-

Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[7]

Application: Synthesis of 5-aryl- or 5-vinyl-N-propyl-2-furamides.

Materials:

-

5-bromo-N-propyl-2-furamide (1.0 equiv)

-

Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

-

Preparation: To a flame-dried Schlenk flask, add 5-bromo-N-propyl-2-furamide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Heat the mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.[2]

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 3: Heck Coupling (C-C Bond Formation)

The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene.[8]

Application: Synthesis of 5-(substituted vinyl)-N-propyl-2-furamides (e.g., cinnamoyl derivatives).

Materials:

-

5-bromo-N-propyl-2-furamide (1.0 equiv)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

-

Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF, Acetonitrile, or Toluene)

Procedure:

-

Preparation: In a sealed tube or Schlenk flask, combine 5-bromo-N-propyl-2-furamide (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

-

Inert Atmosphere: Evacuate and backfill with an inert gas.

-

Reagent Addition: Add the solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 equiv), and the alkene (1.5 equiv).

-

Reaction: Seal the vessel and heat to 80-140 °C for 12-48 hours.[9] Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, producing an arylethyne moiety.

Application: Synthesis of 5-alkynyl-N-propyl-2-furamides.

Materials:

-

5-bromo-N-propyl-2-furamide (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

-

Base (e.g., Et₃N or Diisopropylamine (DIPA))

-

Solvent (e.g., THF or DMF)

Procedure:

-

Preparation: To a Schlenk flask, add 5-bromo-N-propyl-2-furamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add the solvent (e.g., degassed THF) and the base (e.g., degassed Et₃N). Finally, add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.[1] Monitor by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.

Application: Synthesis of 5-(amino)-N-propyl-2-furamides (e.g., 5-(phenylamino)- or 5-(morpholino)-derivatives).

Materials:

-

5-bromo-N-propyl-2-furamide (1.0 equiv)

-

Amine (primary or secondary) (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%)

-

Base (strong, non-nucleophilic, e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

-

Solvent (anhydrous, e.g., Toluene or Dioxane)

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

-

Reagent Addition: Add 5-bromo-N-propyl-2-furamide and the solvent (e.g., toluene). If the amine is a solid, add it at this stage.

-

Final Addition: If the amine is a liquid, add it via syringe.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Future Outlook

5-bromo-N-propyl-2-furamide stands as a potent and versatile intermediate for the synthesis of complex organic molecules. While its synthesis is straightforward via standard amidation techniques, its true power is unlocked through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this building block for creating novel compounds with diverse functionalities. The ability to selectively introduce aryl, vinyl, alkynyl, and amino substituents at the C5 position allows for systematic structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. Future work will likely focus on expanding the scope of coupling partners and developing even milder, more sustainable catalytic systems for these transformations.

References

-

Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Link

-

Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Link

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... Link

-

Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link

-

NIH. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Link

-

Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Link

-

MDPI. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Link

-

ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Link

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Link

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Link

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-furoic acid. Link

-

ResearchGate. (2025). Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C. Link

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

-

ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Link

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Link

-

UCL Discovery. (n.d.). Study and Development of Boron-mediated Amidation Reactions. Link

-

MDPI. (2023). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Link

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Link

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Link

-

ResearchGate. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Link

-

wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Link

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

-

University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Link

-

ResearchGate. (2025). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Link

-

NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Link

Sources

- 1. 766-11-0|5-Bromo-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-N-cyclohexyl-2-furamide | C11H14BrNO2 | CID 600329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-BROMO-2-IODO-M-XYLENE(206559-43-5) 1H NMR [m.chemicalbook.com]

Introduction: The Rationale for Investigating 5-bromo-N-propyl-2-furamide

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis, characterization, and potential medicinal chemistry applications of the novel compound, 5-bromo-N-propyl-2-furamide. This document is structured to guide researchers through the logical steps of investigating a new chemical entity, from its creation to its initial biological evaluation, based on established principles and data from structurally related molecules.

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its derivatization offers a pathway to a wide range of biologically active molecules. The introduction of a bromine atom at the 5-position of the furan ring, as seen in 5-bromo-2-furoic acid, provides a versatile synthetic handle and can enhance the biological activity of the resulting compounds.[1] 5-Bromo-2-furoic acid is a known building block for pharmaceuticals and agrochemicals, particularly those targeting bacterial infections and inflammation.[1]

Amides are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to form crucial hydrogen bonds with biological targets. The combination of the 5-bromofuran moiety with an N-propyl amide introduces a specific lipophilicity and conformational flexibility that may be favorable for cell permeability and target engagement. While direct research on 5-bromo-N-propyl-2-furamide is not extensively documented, the biological activities of related 5-bromo-substituted heterocyclic amides suggest several promising avenues for investigation. For instance, various 5-bromoindole and 5-bromobenzamide derivatives have shown potential as anti-inflammatory, antibacterial, and anti-cancer agents.[2][3][4][5][6][7]

This guide, therefore, outlines the synthesis of 5-bromo-N-propyl-2-furamide and proposes a series of initial biological screening protocols to explore its potential as a novel therapeutic agent.

Synthesis and Characterization

The most direct route to 5-bromo-N-propyl-2-furamide is the coupling of 5-bromo-2-furoic acid with n-propylamine. This can be achieved through standard amide bond formation protocols.

Synthetic Workflow

The synthesis is a two-step process starting from commercially available 5-bromo-2-furoic acid: activation of the carboxylic acid followed by nucleophilic acyl substitution by n-propylamine.

Caption: Synthetic route to 5-bromo-N-propyl-2-furamide.

Detailed Synthesis Protocol

Materials:

-

5-Bromo-2-furoic acid (CAS: 585-70-6)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

n-Propylamine

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

Step 1: Formation of 5-Bromo-2-furoyl chloride

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-furoic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 0.2 M).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is typically used in the next step without further purification.

Causality Note: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts (SO₂, HCl or CO, CO₂, HCl) being gaseous, which simplifies workup.

Step 2: Amidation to form 5-Bromo-N-propyl-2-furamide

-

Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-bromo-N-propyl-2-furamide.

Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the n-propylamine nucleophile. The aqueous workup removes unreacted starting materials and salts.

Physicochemical and Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected: C₈H₁₀BrNO₂ - 230.99 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point: To provide a measure of purity for solid compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 231.07 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

(Values predicted using computational models)

Proposed Biological Evaluation and Application Notes

Based on the activities of structurally related compounds, we propose investigating 5-bromo-N-propyl-2-furamide for its anti-inflammatory, antibacterial, and anti-proliferative activities.

Hypothetical Screening Cascade

Caption: A proposed screening cascade for 5-bromo-N-propyl-2-furamide.

Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Assay)

This assay is based on the principle that denatured proteins are implicated in inflammatory processes. A compound that can prevent protein denaturation may have anti-inflammatory properties.[2]

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (as a positive control)

-

5-bromo-N-propyl-2-furamide (test compound)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

-

Prepare the reaction mixture: 0.5 mL of 1% w/v BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

The control consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

Cool the solutions and measure the turbidity at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of BSA denaturation).

Data Interpretation: A lower IC₅₀ value indicates greater anti-inflammatory potential. The activity can be compared to the standard drug, diclofenac sodium.

Protocol: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Resazurin (for viability indication)

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to all wells containing the test compound, a positive control (bacteria with no drug), and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be aided by adding a viability dye like resazurin.

Data Interpretation: The MIC value provides a quantitative measure of the compound's antibacterial potency. A lower MIC indicates higher efficacy. The results can be compared against a standard antibiotic. The activity of related 5-bromo-N-alkylthiophene-2-sulfonamides against drug-resistant bacteria highlights the potential of this scaffold.[4]

Protocol: In Vitro Anti-proliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cytotoxicity of potential anticancer drugs. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, as used for a related compound[3][5][7])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Interpretation: A low IC₅₀ value suggests potent anti-proliferative activity. This could indicate potential as an anticancer agent, similar to the activity observed for 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which showed significant inhibition of A549 lung cancer cell proliferation.[3][5][7]

Concluding Remarks

5-bromo-N-propyl-2-furamide represents an unexplored area of chemical space with significant potential for medicinal chemistry research. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological screening. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and will guide future structure-activity relationship (SAR) studies for the development of more potent and selective analogues.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 600329, 5-Bromo-N-cyclohexyl-2-furamide. Retrieved from [Link].

-

(2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Retrieved from [Link].

-

Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Retrieved from [Link].

- (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. CN110642788A.

-

Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1225. Retrieved from [Link].

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Retrieved from [Link].

-

Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. ResearchGate. Retrieved from [Link].

-

Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved from [Link].

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Retrieved from [Link].

-

Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link].

- (2015). Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents. CN104447570A.

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journal.waocp.org [journal.waocp.org]

Application Notes: Elucidating the Mechanism of Action of 5-bromo-N-propyl-2-furamide

Abstract

Determining a novel compound's mechanism of action (MOA) is a critical and multifaceted process in drug discovery.[1][2] It provides the essential framework for understanding its therapeutic effects, predicting potential toxicities, and guiding lead optimization.[1][3] This document outlines a comprehensive, multi-pronged strategy for elucidating the MOA of a hypothetical novel compound, "5-bromo-N-propyl-2-furamide" (hereafter referred to as Cpd-X), from initial target identification to in vivo validation. The protocols and workflows described herein are designed to be robust and self-validating, integrating modern techniques in chemical proteomics, genetic screening, and cellular biology to build a coherent model of drug action.

Introduction: The Imperative of MOA Studies

The journey of a drug from a laboratory curiosity to a clinical therapeutic is contingent on a deep understanding of its biochemical interactions.[2] For a novel small molecule like Cpd-X, identifying its specific molecular target(s) and the subsequent cellular changes is paramount.[1] This knowledge allows for the rational design of second-generation compounds, aids in identifying patient populations most likely to respond, and is a cornerstone of regulatory submission packages.[1]

This guide presents a logical workflow for MOA investigation, divided into three core phases:

-

Phase 1: Target Identification. Unbiased methods to discover the direct binding partners of Cpd-X.

-

Phase 2: Target Validation & Pathway Analysis. Biochemical and cell-based assays to confirm the identified target and map its downstream signaling effects.

-

Phase 3: Preclinical In Vivo Confirmation. Studies in living organisms to verify the MOA in a complex physiological system.

Caption: High-level workflow for Mechanism of Action (MOA) elucidation.

Phase 1: Target Identification Strategies

The first step is to find the direct molecular target of Cpd-X. Without prior knowledge, unbiased approaches are essential. We will employ parallel strategies—chemical proteomics and genetic screening—to increase the probability of success and provide cross-validating evidence.

Chemical Proteomics Approach: Affinity Chromatography

Chemical proteomics uses a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[4][5] Affinity chromatography is a powerful and widely used technique for this purpose.

Principle of the Method: Cpd-X is chemically synthesized with a linker arm and immobilized on a solid support (e.g., sepharose beads). A cell lysate is passed over these beads. Proteins that bind specifically to Cpd-X are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[6][7][8]

Caption: Workflow for affinity chromatography-based target identification.

Protocol 2.1: Affinity Chromatography for Cpd-X Target ID

-

Preparation of Affinity Resin:

-

Synthesize an analog of Cpd-X containing a functional group (e.g., a primary amine or carboxylic acid) on a linker suitable for coupling to NHS-activated Sepharose beads.

-

Couple the Cpd-X analog to the beads according to the manufacturer's protocol. Prepare control beads using a similar molecule known to be biologically inactive or by blocking the reactive groups. This control is critical for identifying non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., A549 lung cancer cells if Cpd-X shows anti-cancer activity) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Equilibrate the Cpd-X beads and control beads with lysis buffer.

-

Incubate 1-2 mg of cell lysate with 50 µL of bead slurry for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specific proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins by incubating the beads with an excess of free Cpd-X (competitive elution) or with an SDS-PAGE sample buffer.

-

Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

-

Excise unique bands present in the Cpd-X lane but absent in the control lane.

-

Perform in-gel trypsin digestion and submit the resulting peptides for LC-MS/MS analysis.

-

Genetic Approach: CRISPR-Cas9 Screening

Genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby pointing to the drug's target or pathway.[9][10][11]

Principle of the Method: A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of Cas9-expressing cells.[9] The cell population is then treated with Cpd-X at a concentration that is toxic to most cells (e.g., GI50). Cells that acquire a mutation in the gene encoding the drug's target may survive. By sequencing the sgRNAs enriched in the surviving population, the target gene can be identified.[12]

Protocol 2.2: CRISPR-Cas9 Knockout Screen for Cpd-X Resistance

-

Cell Line and Library Preparation:

-

Select a cell line that is sensitive to Cpd-X and stably expresses the Cas9 nuclease.

-

Amplify a genome-wide sgRNA library (e.g., GeCKO v2) to generate a high-titer lentiviral pool.

-

-

Lentiviral Transduction:

-

Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Select transduced cells with puromycin. Maintain a cell population that ensures high coverage of the library (e.g., >500 cells per sgRNA).

-

-

Drug Selection:

-

Split the cell population into two groups: a vehicle-treated control group and a Cpd-X-treated group.

-

Treat the cells with Cpd-X at a predetermined lethal concentration (e.g., 2x GI50) for 14-21 days, allowing for the outgrowth of resistant clones.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the surviving cells from both the control and treated populations.

-

Extract genomic DNA and use PCR to amplify the sgRNA-encoding regions.

-

Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

-

-

Data Analysis:

-

Identify sgRNAs that are significantly enriched in the Cpd-X-treated population compared to the control. These "hits" point to genes whose knockout confers resistance, making them top candidates for the molecular target of Cpd-X.

-

Phase 2: Target Validation and Pathway Analysis

Once putative targets are identified, they must be rigorously validated.[13][14] This phase confirms the direct interaction between Cpd-X and the target protein and elucidates the downstream cellular consequences of this interaction.

Biochemical Validation

3.1.1. Receptor Binding Assays

Principle of the Method: These assays quantify the direct interaction between a ligand (Cpd-X) and its target protein.[15] A common format is a competitive binding assay, where Cpd-X competes with a known, labeled ligand (e.g., radiolabeled or fluorescent) for binding to the target receptor.[16][17]

Protocol 3.1.1: Competitive Radioligand Binding Assay

-

Reagent Preparation:

-

Prepare a source of the target receptor (e.g., membranes from cells overexpressing the receptor or purified recombinant protein).

-

Select a suitable radioligand known to bind the target with high affinity.

-

Prepare a series of dilutions of unlabeled Cpd-X.

-

-

Assay Execution:

-

In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of Cpd-X.

-

Incubate to allow the binding to reach equilibrium.

-

Rapidly separate the bound from unbound radioligand using a filter plate and vacuum manifold.[16]

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of Cpd-X.

-

Fit the data to a one-site competition model to determine the IC50 (concentration of Cpd-X that inhibits 50% of specific binding) and calculate the inhibition constant (Ki).

-

3.1.2. Enzyme Inhibition Assays

If the identified target is an enzyme, its inhibition by Cpd-X must be confirmed.[18]

Principle of the Method: The activity of the target enzyme is measured in the presence of varying concentrations of Cpd-X. A decrease in product formation or substrate consumption indicates inhibition.

Protocol 3.1.2: Kinase Inhibition Assay (Example)

-

Assay Setup:

-

Use a system that allows for the detection of kinase activity (e.g., ADP-Glo™, which measures ADP production).

-

In a multi-well plate, add the kinase, its specific substrate (e.g., a peptide), and ATP at a concentration near its Km value.[19]

-

Add varying concentrations of Cpd-X or vehicle control.

-

-

Enzymatic Reaction:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period, ensuring the reaction is in the linear range.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., luminescence).

-

Calculate the percent inhibition for each Cpd-X concentration relative to the vehicle control.

-

Plot percent inhibition versus Cpd-X concentration and fit to a dose-response curve to determine the IC50 value.

-

Table 1: Hypothetical Validation Data for Cpd-X

| Assay Type | Target Protein | Result (IC50 / Ki) | Interpretation |

| Affinity Pulldown-MS | Kinase-Y | - | Identified as a primary binding partner |

| CRISPR Screen | Kinase-Y | - | Knockout conferred >10-fold resistance |

| Competitive Binding | Kinase-Y | Ki = 75 nM | Confirms direct, high-affinity binding |

| Enzyme Inhibition | Kinase-Y | IC50 = 150 nM | Confirms functional inhibition of the target |

| Enzyme Inhibition | Kinase-Z (related) | IC50 > 10 µM | Demonstrates selectivity for Kinase-Y |

Cellular Pathway Analysis: Western Blotting

Western blotting is a cornerstone technique to observe how Cpd-X affects the signaling pathway downstream of its target.[20][21][22]

Principle of the Method: If Cpd-X inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. This can be visualized using phospho-specific antibodies.[23]

Caption: Hypothetical signaling pathway inhibited by Cpd-X.

Protocol 3.2: Western Blot for Phospho-Protein Levels

-

Cell Treatment and Lysis:

-

Plate a relevant cell line and allow it to adhere.

-

Treat cells with a dose-range of Cpd-X (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.[21]

-

Scrape the cells, collect the lysate, and clarify by centrifugation.[20]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the phosphorylated form of a known Kinase-Y substrate (e.g., anti-phospho-Substrate-A) overnight at 4°C.[22]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Detection and Re-probing:

-

Image the blot using a digital imager.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.

-

Phase 3: In Vivo Confirmation

The final step is to confirm that the MOA holds true in a complex living organism.[24][25][26] In vivo pharmacology studies are essential to bridge the gap between cell culture findings and clinical potential.[24][27]

Principle of the Method: An appropriate animal model of a disease (e.g., a tumor xenograft model for cancer) is used to evaluate the efficacy of Cpd-X.[27][28] Pharmacodynamic (PD) biomarkers, such as the phosphorylation of the target's substrate, are measured in tumor or surrogate tissues to link drug exposure to target engagement and therapeutic effect.

Protocol 4.1: Xenograft Efficacy and PD Biomarker Study

-

Model Establishment:

-

Implant human tumor cells (the same line used for in vitro studies) subcutaneously into immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Dosing and Efficacy Assessment:

-

Randomize mice into vehicle control and Cpd-X treatment groups.

-

Administer Cpd-X via a clinically relevant route (e.g., oral gavage) daily for 2-3 weeks.

-

Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

-

-

Pharmacodynamic (PD) Assessment:

-

At the end of the study (or in a separate satellite group of animals), collect tumors at various time points after the final dose (e.g., 2, 8, and 24 hours).

-

Prepare tumor lysates and perform Western blotting for the phospho-substrate biomarker identified in Phase 2.

-

-

Data Analysis:

-

Compare tumor growth between treated and control groups to determine anti-tumor efficacy.

-

Correlate the level of phospho-substrate inhibition in the tumors with the dosing schedule and anti-tumor response. A successful outcome would show that Cpd-X treatment leads to both tumor growth inhibition and a sustained decrease in the PD biomarker.

-

Table 2: Hypothetical In Vivo Study Results

| Group | Treatment | Final Tumor Volume (mm³) | % TGI | p-Substrate-A (2h post-dose) |

| 1 | Vehicle | 1250 ± 150 | - | 100% (Baseline) |

| 2 | Cpd-X (30 mg/kg) | 480 ± 95 | 62% | 15% of Baseline |

| Tumor Growth Inhibition |

Conclusion

Elucidating the mechanism of action of a novel compound like 5-bromo-N-propyl-2-furamide is a systematic process of discovery and validation. By integrating unbiased target identification methods like affinity chromatography and CRISPR screening with rigorous biochemical and cellular validation assays, a confident hypothesis of the molecular target can be formed. Subsequent analysis of downstream signaling pathways and confirmation in relevant in vivo models provides a comprehensive understanding of the drug's action, paving the way for successful preclinical and clinical development.

References

-

CRISPR-Cas9 screening for target identification. Horizon Discovery. Available at: [Link]

-

Inshutiyimana, S., Aleu, M. M., Abdinoor, M. A., Janoowalla, M. M., & Norhayati, N. (2025). Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. Basic & Clinical Pharmacology & Toxicology, 136(1), e14106. Available at: [Link]

-

Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Available at: [Link]

-

How chemoproteomics can enable drug discovery and development. (2013). National Center for Biotechnology Information. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2011). National Center for Biotechnology Information. Available at: [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Center for Biotechnology Information. Available at: [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

-

Discovery Pharmacology Studies. Charles River Laboratories. Available at: [Link]

-

Chemical proteomics and its application to drug discovery. (2003). Stanford Medicine. Available at: [Link]

-

Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

-

Mechanism of action. Wikipedia. Available at: [Link]

-

What is the mechanism of Diloxanide? Patsnap Synapse. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Available at: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Affinity Chromatography Protocol. (2019). Conduct Science. Available at: [Link]

-

About Ligand Binding Assays. Gifford Bioscience. Available at: [Link]

-

Decoding the Mechanism and Site of Action of Drug Molecules. (2024). Walsh Medical Media. Available at: [Link]

-

Diloxanide Furoate Drug Information, Professional. (2020). Drugs.com. Available at: [Link]

-

Molecular Target Validation in preclinical drug discovery. (2014). Preclinical Drug Development. Available at: [Link]

-

CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2024). Front Line Genomics. Available at: [Link]

-

In Vivo Pharmacology. Sygnature Discovery. Available at: [Link]

-

CRISPR Screening Protocol: A Step-by-Step Guide. CD Genomics. Available at: [Link]

-

A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Available at: [Link]

-

Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Available at: [Link]

-

Drug Action Mechanisms and their Relevance for Therapeutics. (2024). Scholars Research Library. Available at: [Link]

-

Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness. (2024). ResearchGate. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2022). MDPI. Available at: [Link]

-

Affinity Chromatography. Creative Biolabs. Available at: [Link]

-

Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics. (2019). National Center for Biotechnology Information. Available at: [Link]

-

Target Identification and Validation at MDC. Medicines Discovery Catapult. Available at: [Link]

-

In vitro receptor binding assays: General methods and considerations. (2022). ResearchGate. Available at: [Link]

-

Chemical Proteomics. Creative Biolabs. Available at: [Link]

-

In Vivo Pharmacology Studies. Eurofins Discovery. Available at: [Link]

-

Diloxanide furoate. (2022). Johns Hopkins ABX Guide. Available at: [Link]

-

5.4: Enzyme Inhibition. (2023). Chemistry LibreTexts. Available at: [Link]

-

CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2023). Drug Discovery and Development. Available at: [Link]

-

Known experimental techniques to identify drug targets. (2023). ResearchGate. Available at: [Link]

-

Target Identification and Drug Discovery with CRISPR. (2019). Biocompare. Available at: [Link]

-

In vivo Pharmacology. Aurigene Pharmaceutical Services. Available at: [Link]

-

Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. (2023). ACS Publications. Available at: [Link]

-

Basics of Enzymatic Assays for HTS. (2012). National Center for Biotechnology Information. Available at: [Link]

-

Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available at: [Link]

Sources

- 1. Mechanism of action - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. conductscience.com [conductscience.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Target Identification and Validation at MDC [md.catapult.org.uk]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - AT [thermofisher.com]

- 24. nuvisan.com [nuvisan.com]

- 25. criver.com [criver.com]

- 26. sygnaturediscovery.com [sygnaturediscovery.com]

- 27. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 28. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Application Note: A Validated Protocol for Screening the Antibacterial Activity of 5-bromo-N-propyl-2-furamide

Abstract